3-(Azetidin-1-yl)pyrazine-2-carbonitrile
Description
3-(Azetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an azetidine ring and a nitrile group. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol. This compound is primarily explored in medicinal chemistry for kinase inhibition and as a precursor in synthesizing bioactive molecules .
Key physicochemical properties (derived from analogous compounds in evidence):
- Solubility: Moderate in polar solvents (e.g., water, ethanol) due to the nitrile and azetidine groups.
- Melting Point: Likely between 100–120°C (based on structurally related pyrazole-carbonitriles, e.g., ).
- Synthetic Route: Typically synthesized via nucleophilic substitution of a halogenated pyrazine precursor with azetidine under basic conditions .
Properties
IUPAC Name |
3-(azetidin-1-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-7-8(11-3-2-10-7)12-4-1-5-12/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBKIVSVWWEHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The electron-withdrawing nitrile group at position 2 activates the pyrazine ring toward nucleophilic attack. Azetidine, a strained four-membered secondary amine, acts as the nucleophile. Sodium methoxide or potassium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile) facilitates deprotonation of azetidine, enhancing its nucleophilicity. Elevated temperatures (50–80°C) typically accelerate the reaction, achieving yields of 60–75% after 12–24 hours.
Key Variables:
- Leaving Group Reactivity: Bromine or iodine at position 3 improves reaction rates compared to chlorine but may necessitate stricter temperature control to avoid side reactions.
- Solvent Selection: DMF enhances solubility but may lead to azetidine ring-opening under prolonged heating; acetonitrile offers a compromise between reactivity and stability.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed amination (Buchwald-Hartwig) provides an alternative route, particularly for less-activated pyrazine substrates. This method couples azetidine with 3-bromopyrazine-2-carbonitrile using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃).
Ligand and Base Effects
Bidentate ligands like Xantphos stabilize the palladium center, enabling efficient C–N bond formation at lower temperatures (80–100°C). Yields range from 50–65%, with the main byproducts arising from ligand decomposition or over-reduction of the nitrile group.
Advantages Over SNAr:
- Tolerates electron-deficient pyrazines without strong activating groups.
- Enables late-stage functionalization of complex intermediates.
Azetidine Ring Construction Via Cyclization
In cases where preformed azetidine is inaccessible, in situ generation of the azetidine moiety offers a viable pathway. A representative method involves the cyclization of γ-amino nitriles under basic conditions, as demonstrated in the synthesis of azetidine-2-carbonitriles.
Cyclization of γ-Amino Nitriles
Treatment of γ-chloroamines with sodium hydride in THF induces intramolecular cyclization, forming the azetidine ring. Subsequent coupling with 3-halopyrazine-2-carbonitrile via SNAr completes the synthesis.
Example Protocol:
- γ-Chloroamine Preparation: React 3-chloro-N-(2-cyanoethyl)propionamide with PCl₅ to form the γ-chloro nitrile.
- Cyclization: Stir with NaH in THF at 0°C to room temperature (85% yield).
- Coupling: React with 3-iodopyrazine-2-carbonitrile using Pd(dba)₂ and Xantphos (72% yield).
Reductive Amination Strategies
For substrates lacking a direct leaving group, reductive amination between pyrazine-2-carbonitrile-3-carbaldehyde and azetidine offers a complementary route. Sodium cyanoborohydride or STAB-H in methanol at pH 5–6 facilitates imine formation and reduction, yielding the target compound.
Challenges and Mitigations
- Aldehyde Stability: Pyrazine-2-carbonitrile-3-carbaldehyde is prone to polymerization; in situ generation via Vilsmeier-Haack formylation minimizes degradation.
- Chemoselectivity: Competing reduction of the nitrile group is suppressed using STAB-H at 0°C.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for SNAr and coupling methods. For instance, reacting 3-fluoropyrazine-2-carbonitrile with azetidine in DMF at 150°C for 15 minutes under microwave conditions achieves 80% conversion, compared to 24 hours conventionally.
Optimized Parameters:
- Power: 300 W
- Solvent: DMAc (enhanced microwave absorption)
- Base: DBU (prevents azetidine decomposition)
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 60–75 | 12–24 h | Low | High |
| Buchwald-Hartwig | 50–65 | 6–8 h | High | Moderate |
| Cyclization | 70–85 | 48 h | Moderate | Low |
| Reductive Amination | 55–70 | 4–6 h | Moderate | Moderate |
| Microwave-Assisted SNAr | 75–80 | 15 min | High | High |
Key Trade-offs:
- SNAr: Cost-effective but slow for large-scale production.
- Microwave: Rapid but requires specialized equipment.
- Cyclization: High yielding but multistep, limiting throughput.
Chemical Reactions Analysis
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening under acidic or nucleophilic conditions:
-
HCl-mediated cleavage : Concentrated HCl at 60°C induces azetidine ring-opening, yielding linear amine derivatives via C-N bond cleavage.
-
Chloroformate reactions : Reacts with chloroformates (e.g., ethyl chloroformate) to produce either dealkylated pyrazine derivatives (20–35% yield) or ring-opened carbamates , depending on stoichiometry.
Table 1: Azetidine Ring-Opening Products
| Reagent | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 60°C, 2 h | Linear amine derivatives | 45–60 |
| Ethyl chloroformate | DMF, 25°C | Carbamates | 20–35 |
Pyrazine Core Substitutions
The pyrazine ring participates in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions:
-
C3-Me substitution : Replacement of C3-H with methyl groups via Pd-catalyzed cross-coupling improves metabolic stability (14 , IC₅₀ = 23 nM in CCR4 antagonism) .
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Cyanogroup reactivity : The nitrile undergoes hydrolysis to carboxylic acids under alkaline conditions (NaOH, 80°C) , enabling derivatization into amides or esters.
Key Finding : C3-CF₃ substitutions reduce potency (8-fold vs. C3-Me) , highlighting steric limitations.
Cycloaddition Reactions
The azetidine nitrogen participates in [2+2] cycloadditions:
-
Schiff base adducts : Reacts with pyridine-2-carbaldehyde-derived Schiff bases under reflux to form 1,3,4-trisubstituted 2-azetidinones (30–35% yield) .
-
Dichloroacetochloride cyclization : Forms fused azetidinone-pyrazine hybrids (e.g., 5a-e ) with antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .
Cross-Coupling and Functionalization
-
Pd-catalyzed C–H arylation : Direct functionalization of azetidine C(sp³)–H bonds using aryl iodides (72% yield, AgOAc catalyst) .
-
Amide coupling : Pyrazine-2-carbonyl derivatives react with piperazines to form anti-tubercular agents (IC₅₀ = 1.35–2.18 µM) .
Biological Activity Correlations
-
Antimicrobial azetidinones : Derivatives with 3-chloro-2-oxo groups show 4-fold enhanced activity vs. unmodified analogs .
-
CCR4 antagonists : C3-Me pyrazine analogs exhibit 10 nM-level potency in calcium flux assays .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
3-(Azetidin-1-yl)pyrazine-2-carbonitrile is being explored for its potential therapeutic applications:
Anti-inflammatory Activity:
Research indicates that compounds similar to this one exhibit significant anti-inflammatory properties. For example, derivatives have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in inflammatory responses. Modifications to the pyrazine structure could enhance these effects .
Antitubercular Activity:
Studies have evaluated various substituted pyrazine derivatives for their activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound demonstrated promising results, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .
Anticancer Potential:
The antiproliferative effects of azetidine-containing compounds have been investigated in cancer research. For instance, azetidinones have shown significant activity against breast cancer cell lines (MCF-7), suggesting that structural modifications can lead to effective anticancer agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition:
The compound may inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer, thus affecting disease progression.
Receptor Modulation:
It may interact with various receptors influencing signaling pathways relevant to neuropsychiatric disorders and other conditions .
Industrial Applications
This compound is also utilized in the development of new materials with specialized properties due to its unique structure:
Material Science:
The compound serves as a building block for synthesizing more complex heterocyclic compounds, which can be tailored for specific industrial applications, including electronics and pharmaceuticals .
Case Studies
-
Anti-inflammatory Studies:
- A study demonstrated that pyrazole derivatives similar to this compound effectively inhibited NAAA, supporting its potential as an anti-inflammatory agent.
-
Antitubercular Efficacy:
- Research on substituted pyrazines highlighted several compounds with IC50 values indicating strong efficacy against Mycobacterium tuberculosis, paving the way for further development of this compound as an antitubercular drug.
-
Cancer Research:
- Investigations into azetidine-containing compounds revealed significant antiproliferative activity against MCF-7 cell lines, showcasing their potential as lead compounds in cancer therapy.
Mechanism of Action
The mechanism by which 3-(Azetidin-1-yl)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
- Lipophilicity (LogP) :
- Basicity: Piperazine-containing compounds (e.g., ) exhibit higher basicity (pKa ~8.5), favoring CNS penetration.
Biological Activity
3-(Azetidin-1-yl)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The azetidine and pyrazine moieties contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act through the following mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways involved in neuropsychiatric disorders and other conditions.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on pyrazole derivatives demonstrated their effectiveness as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses. This suggests that modifications to the pyrazine structure could enhance anti-inflammatory effects .
2. Antitubercular Activity
In a study evaluating various substituted pyrazine derivatives for their antitubercular activity against Mycobacterium tuberculosis, compounds with similar structural features demonstrated promising results. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating that structural modifications can significantly impact efficacy against tuberculosis .
3. Anticancer Potential
The antiproliferative effects of azetidine-containing compounds have been explored in cancer research. For example, azetidinones have shown significant activity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics . This highlights the potential of this compound as a lead compound for developing anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns: Modifications at the pyrazine ring can enhance binding affinity and selectivity towards specific targets.
- Ring Size and Composition: The presence of the azetidine ring has been associated with improved pharmacokinetic properties, such as solubility and bioavailability .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
